molecular formula C7H7ClN2O B13893071 (3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine

(3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine

Cat. No.: B13893071
M. Wt: 170.59 g/mol
InChI Key: KREKQRSTZFEGMD-RXMQYKEDSA-N
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Description

(3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine is a chiral heterocyclic compound characterized by a fused furopyridine core with a chlorine substituent at position 5 and an amine group at position 2. Its molecular formula is C₇H₇ClN₂O, with a molar mass of 170.6 g/mol and CAS number 2381831-08-7 . The (3S)-stereochemistry imparts distinct spatial orientation, influencing its reactivity and biological interactions. This compound is primarily utilized as a pharmaceutical intermediate, serving as a scaffold for synthesizing bioactive molecules targeting enzymes or receptors .

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

(3S)-5-chloro-2,3-dihydrofuro[2,3-c]pyridin-3-amine

InChI

InChI=1S/C7H7ClN2O/c8-7-1-4-5(9)3-11-6(4)2-10-7/h1-2,5H,3,9H2/t5-/m1/s1

InChI Key

KREKQRSTZFEGMD-RXMQYKEDSA-N

Isomeric SMILES

C1[C@H](C2=CC(=NC=C2O1)Cl)N

Canonical SMILES

C1C(C2=CC(=NC=C2O1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as both internal oxidants and three-atom-unit components combined with the copper catalyst to drive catalytically generated oxime nitrogen-centered radicals and oxidative dehydrogenation of the α-amino ketones to the key 2-iminoethan-1-one intermediates.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

(3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Physicochemical Properties:

Property Value
Molecular Formula C₇H₇ClN₂O
Molar Mass 170.6 g/mol
IUPAC Name (3S)-5-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-amine
CAS Number 2381831-08-7
Structural Features Fused furopyridine ring, Cl at C5, NH₂ at C3

Comparison with Similar Compounds

The structural and functional uniqueness of This compound is highlighted through comparisons with analogs. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Ring System Key Differences Biological Relevance Source
This compound C₇H₇ClN₂O Furo[2,3-C]pyridine, Cl at C5, NH₂ at C3 Reference compound; chiral (3S) configuration Pharmaceutical intermediate
6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine C₈H₇F₃N₂O Furo[2,3-b]pyridine, CF₃ at C6 CF₃ substituent (electron-withdrawing) instead of Cl; different ring fusion Anticancer/anti-inflammatory candidate
2-Chloro-5-(trifluoromethyl)pyridin-3-amine C₆H₄ClF₃N₂ Pyridine, Cl at C2, CF₃ at C5 Lacks fused furan ring; simpler structure Less complex bioactivity
(3S)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine C₈H₇Cl₂NO Benzofuran, Cl at C5 and C7 Benzene-fused furan (vs. pyridine); increased lipophilicity Broader enzyme inhibition
6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine C₈H₁₀N₂O₂ Furo[2,3-B]pyridine, OCH₃ at C6 Methoxy group (electron-donating) vs. Cl; altered metabolic stability Kinase inhibitor precursor
2,3-Dihydrofuro[2,3-B]pyridin-3-amine C₇H₈N₂O Furo[2,3-B]pyridine, no substituents Absence of Cl reduces electrophilicity; simpler pharmacophore Generic scaffold for drug design

Key Findings from Comparative Analysis:

Ring System Variations: Furopyridine vs. Substituent Effects:

  • Chlorine (Cl) : Enhances electrophilicity and hydrogen-bonding capacity, critical for target engagement .
  • Trifluoromethyl (CF₃) : Increases metabolic stability but reduces solubility due to hydrophobicity .
  • Methoxy (OCH₃) : Improves solubility but may reduce target affinity compared to halogenated analogs .

Stereochemical Influence: The (3S)-configuration in the target compound optimizes spatial alignment with chiral binding pockets, a feature absent in non-chiral analogs like 2,3-Dihydrofuro[2,3-B]pyridin-3-amine .

Biological Activity :

  • The target compound’s fused furopyridine structure and Cl substituent make it more selective for enzymes like kinases compared to 2-Chloro-5-(trifluoromethyl)pyridin-3-amine , which lacks a fused ring .
  • 5,7-Dichloro-1-benzofuran-3-amine exhibits broader activity due to dual Cl substituents but suffers from higher toxicity risks .

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